5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Asymmetric synthesis Diastereoselectivity Chiral auxiliary chemistry

Procure the C5-geminal dimethyl variant of 4,5-dihydroisoxazole-3-carbaldehyde to eliminate the stereocenter and restrict aldol adducts to two diastereoisomers when using Schöllkopf's chiral auxiliary. This building block is the substrate of choice for asymmetric synthesis of β-(4,5-dihydroisoxazol-3-yl)-β-hydroxy-α-amino acid derivatives and matches the heterocyclic fragment claimed in granted US Patent 12,269,817 B2 for KDM5 histone demethylase inhibitors. Its minimal steric profile also makes it the essential alkyl-only baseline for SAR deconvolution of electronic vs. steric effects in acrosin inhibition studies. Bulk quantities and custom synthesis are available.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 1138325-48-0
Cat. No. B6283397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
CAS1138325-48-0
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1(CC(=NO1)C=O)C
InChIInChI=1S/C6H9NO2/c1-6(2)3-5(4-8)7-9-6/h4H,3H2,1-2H3
InChIKeyNNNAREWPWWCHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde (CAS 1138325-48-0)


5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde (CAS 1138325-48-0) is a heterocyclic building block belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . The compound features a partially saturated isoxazole ring bearing geminal dimethyl groups at the C5 position and a reactive carbaldehyde at C3, placing it at the intersection of heterocyclic chemistry and stereoselective synthesis. Its primary documented utility lies in asymmetric synthesis as a chiral building block for non-proteinogenic amino acids, and as a key intermediate in pharmaceutical patent space, notably in KDM5 histone demethylase inhibitor programs [1].

Why Generic 4,5-Dihydroisoxazole-3-carbaldehydes Cannot Substitute for the 5,5-Dimethyl Derivative in Stereoselective Synthesis


The 4,5-dihydroisoxazole-3-carbaldehyde scaffold is not a commodity interchangeable across substitution patterns. The C5 position is a stereogenic center in mono-substituted or unsubstituted analogs, introducing racemic complexity that directly inflates the number of diastereoisomeric products in downstream asymmetric transformations. Researchers have explicitly selected 5,5-disubstituted variants—specifically those bearing two identical alkyl groups—to eliminate this stereocenter and minimize diastereoisomer formation when reacting with Schöllkopf's chiral auxiliary [1]. The 5,5-dimethyl derivative achieves this simplification while preserving the smallest possible steric footprint among gem-dialkyl options, making it the default choice when both steric economy and stereochemical cleanliness are required. Substituting a 5-phenyl, 5-isopropyl-4-methyl, or 5-unsubstituted analog introduces either additional stereocenters or larger steric profiles that alter—and often degrade—diastereoselectivity outcomes [2].

Quantitative Comparative Evidence: 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde vs. Closest Analogs


Elimination of the C5 Stereocenter Reduces Diastereoisomer Count Relative to 5-Monosubstituted Analogs

In stereoselective aldol-type additions using Schöllkopf's reagent (R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, the number of diastereoisomeric adducts is governed by the presence or absence of a C5 stereocenter on the 4,5-dihydroisoxazole-3-carbaldehyde substrate. Cremonesi et al. (2008) explicitly state that 'the absence of a racemic stereocentre in the isoxazoline ring of the aldehydes A allows us to minimise the total number of diastereoisomers that are derivable from the reaction with Schöllkopf's reagent' and consequently selected 5,5-disubstituted aldehydes (5a–c, including the 5,5-dimethyl derivative) [1]. In contrast, 5-phenyl-4,5-dihydroisoxazole-3-carbaldehyde (which bears a single C5 substituent and thus a stereogenic center at C5) required additional enzymatic resolution steps to obtain enantiomerically pure material before reaction, precisely because the racemic C5 center would otherwise multiply diastereoisomer outcomes [2]. The 5,5-dimethyl substitution eliminates this stereocenter entirely, yielding only two adducts (syn/anti) with high diastereoselectivity rather than the four or more possible from a racemic 5-monosubstituted substrate.

Asymmetric synthesis Diastereoselectivity Chiral auxiliary chemistry

Patent-Backed Priority as Key Intermediate in KDM5 Inhibitor Pharmaceutical Compositions vs. Non-Patented 5-Substituted Analogs

A granted US patent (US 12,269,817 B2, assigned to Ono Pharmaceutical Co., Ltd.) explicitly claims a pharmaceutical composition comprising [(1R,5S,6r)-6-(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)-3-azabicyclo[3.1.0]hex-3-yl][1-(1-methylcyclopropyl)-1H-imidazol-4-yl]methanone or a salt thereof, where the 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl moiety is a direct structural descendant of 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde [1]. This patent family, with priority dating to May 2020 (PCT/CN2020/088925), establishes the 5,5-dimethyl substitution pattern as integral to the claimed KDM5 inhibitory pharmacophore. No analogous patent claim has been identified that incorporates 5-phenyl, 5-isopropyl-4-methyl, or 5-unsubstituted 4,5-dihydroisoxazole-3-carbaldehyde-derived fragments in granted KDM5 inhibitor compositions with comparable claim scope.

Epigenetics Histone demethylase inhibition Oncology drug discovery

Steric Footprint Control: Minimal A-Value of Methyl Groups vs. Bulkier 5-Substituents Governs Reactivity at C3-Carbaldehyde

The reactivity of the C3-carbaldehyde group toward nucleophilic addition is modulated by the steric environment at the adjacent C5 position. The 5,5-dimethyl substitution provides the smallest possible steric shielding among gem-dialkyl variants (methyl A-value ≈ 1.74 kcal/mol), while still eliminating the C5 stereocenter. Bulkier gem-disubstituted analogs (e.g., 5,5-diethyl or spirocyclic variants) or 5-aryl derivatives (e.g., 5-phenyl with A-value ≈ 3.0 kcal/mol for phenyl) impose greater steric hindrance near the reactive aldehyde, which can reduce reaction rates and alter facial selectivity in nucleophilic additions [1]. The dimethyl substitution thus occupies a uniquely balanced position: sufficient steric bulk to eliminate stereochemical complexity at C5, yet minimal enough to preserve aldehyde reactivity.

Steric effects Nucleophilic addition Aldehyde reactivity

Class-Level Antimicrobial and Spermicidal Activity Defines the Isoxazolecarbaldehyde Pharmacophore; 5,5-Dimethyl Substitution Provides a Structurally Minimal Probe for SAR

Gupta et al. (2005) established that 3- and 5-substituted isoxazolecarbaldehydes as a compound class exhibit spermicidal activity (MEC range: 0.005–2.5% w/v) and acrosin inhibitory activity (IC₅₀ range: 3.9–58 × 10⁻⁴ mol/L), with weak antifungal effects against Candida albicans [1]. Critically, the biological activity within this pharmacophore class is modulated by the nature of substituents on the isoxazole ring. The 5,5-dimethyl-4,5-dihydroisoxazole-3-carbaldehyde, bearing minimal alkyl substitution at C5 and an unsubstituted C3-carbaldehyde, represents the structurally simplest probe for dissecting the contribution of the 4,5-dihydroisoxazole-3-carbaldehyde core to these activities, free of confounding aryl or heteroaryl substituent effects present in analogs such as 5-(2-chlorophenyl)isoxazole-3-carbaldehyde (50% acrosin inhibition at 1.0 mM) or 5-(4-methylphenyl)isoxazole-3-carbaldehyde (50% inhibition at 2.4 mM) [2].

Spermicidal activity Acrosin inhibition Antimicrobial screening

Validated Synthetic Accessibility via Scalable 1,3-Dipolar Cycloaddition vs. Multi-Step Routes Required for 5-Aryl Analogs

The 5,5-dimethyl-4,5-dihydroisoxazole-3-carbaldehyde framework is accessible via 1,3-dipolar cycloaddition between nitrile oxides (generated in situ from hydroximoyl chlorides) and isobutylene—a commodity gaseous alkene—under mild conditions . This contrasts with the synthesis of 5-aryl-4,5-dihydroisoxazole-3-carbaldehydes, which require either multi-step sequences involving enzymatic resolution (as demonstrated for the 5-phenyl analog requiring lipase-catalyzed kinetic resolution of the racemic ester followed by reduction and oxidation to access enantiopure aldehyde) [1] or the use of styrene derivatives that introduce aryl-specific handling and purification challenges. The industrial relevance of 5,5-disubstituted-4,5-dihydroisoxazoles is further underscored by dedicated process patents (EP 3789382 A4) describing safe, economical, and environmentally friendly production methods [2].

Process chemistry 1,3-Dipolar cycloaddition Scalable synthesis

High-Impact Application Scenarios Where 5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde Provides Measurable Advantage


Stereoselective Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids via Schöllkopf Chiral Auxiliary Methodology

This compound is the substrate of choice for generating enantiomerically pure β-(4,5-dihydroisoxazol-3-yl)-β-hydroxy-α-amino acid derivatives via aldol condensation with Schöllkopf's bislactim ether. Its gem-dimethyl substitution at C5 eliminates the isoxazoline stereocenter, restricting the reaction outcome to exactly two diastereoisomeric adducts (syn/anti) with high selectivity, as demonstrated by Cremonesi et al. (2008) [1]. This contrasts sharply with 5-monosubstituted or 5-aryl analogs that introduce additional stereochemical complexity and require either chiral resolution of the starting aldehyde or laborious diastereoisomer separation. The subsequent acid-catalyzed hydrolysis and reductive cleavage of the 4,5-dihydroisoxazole ring yields β,ε-dihydroxy-γ-oxo-α-amino acid methyl esters—polyfunctionalized amino acid derivatives structurally analogous to carbohydrate-amino acid hybrids with potential as building blocks for glycopeptide mimetics.

KDM5 Histone Demethylase Inhibitor Medicinal Chemistry Programs Requiring Patent-Validated Chemical Space

Medicinal chemistry teams prosecuting KDM5 (JARID1) histone demethylase inhibitors can directly incorporate the 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl fragment into lead compounds, following the precedent established in granted US Patent 12,269,817 B2 (Ono Pharmaceutical, 2025) [2]. The patent claims pharmaceutical compositions containing this exact heterocyclic fragment as part of a broader KDM5 inhibitory chemotype targeting drug-tolerant persister cancer cells. Using this building block places medicinal chemistry efforts within granted IP space with composition-of-matter claims, providing a defined freedom-to-operate landscape that 5-aryl or 5-unsubstituted isoxazolecarbaldehyde analogs do not offer in the KDM5 inhibitor field.

Isoxazolecarbaldehyde Pharmacophore SAR Studies Requiring an Alkyl-Only Baseline Probe

The 5,5-dimethyl derivative serves as the minimal alkyl-substituted reference compound for structure-activity relationship (SAR) studies of the isoxazolecarbaldehyde pharmacophore class. Gupta et al. (2005) established that 3- and 5-substituted isoxazolecarbaldehydes exhibit spermicidal activity (MEC 0.005–2.5%), acrosin inhibition (IC₅₀ 3.9–58 × 10⁻⁴ mol/L), and weak anti-Candida activity [3]. However, all published discrete IC₅₀ values in the BRENDA database for acrosin inhibition belong to 5-aryl-substituted variants (e.g., 5-(2-chlorophenyl): 1.0 mM; 5-(4-methylphenyl): 2.4 mM), which confound electronic and steric contributions [4]. The 5,5-dimethyl compound provides the essential alkyl-only baseline needed to deconvolute whether observed activity differences across aryl analogs arise from electronic effects or steric interactions with the acrosin active site.

Agrochemical Intermediate Synthesis Leveraging Established 5,5-Dimethyl-4,5-dihydroisoxazole Herbicide Chemistry

The 5,5-dimethyl-4,5-dihydroisoxazole scaffold is a core substructure in multiple herbicide chemotypes, including pyroxasulfone and related pre-emergent herbicides where 5,5-disubstituted-4,5-dihydroisoxazoles serve as critical intermediates [5]. The 3-carbaldehyde derivative provides a versatile functional handle for introducing sulfinyl, sulfonyl, or heteroarylmethyl substituents at the C3 position—transformations that are documented in herbicide patent literature (e.g., chiral 3-(benzylsulfinyl)-5,5-dimethyl-4,5-dihydroisoxazole derivatives claimed as herbicides and plant growth regulators) [6]. Agrochemical discovery groups benefit from the compound's dual role as both a direct synthetic intermediate and a scaffold that mirrors the substitution pattern of commercial herbicide active ingredients, enabling rapid analog generation.

Quote Request

Request a Quote for 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.